Diethyl acetamidomalonate
Overview
Description
Diethyl acetamidomalonate is a derivative of malonic acid diethyl ester. It is formally derived through the acetylation of ester from the unstable aminomalonic acid. This compound serves as a starting material for racemates, including both natural and unnatural alpha-amino acids or hydroxycarboxylic acids . It is also used as a precursor in pharmaceutical formulations, particularly in the cases of active ingredients like fingolimod, which is used to treat multiple sclerosis .
Mechanism of Action
Target of Action
Diethyl acetamidomalonate (DEAM) is a derivative of malonic acid diethyl ester . It serves as a starting material for racemates including both natural and unnatural α-amino acids or hydroxycarboxylic acids . Therefore, its primary targets are the biochemical pathways involved in the synthesis of these compounds.
Mode of Action
DEAM interacts with its targets through a series of chemical reactions. It is formally derived through the acetylation of ester from the unstable aminomalonic acid . In the synthesis of α-amino acids, DEAM undergoes deprotonation, alkylation, hydrolysis, and simultaneous decarboxylation .
Biochemical Pathways
DEAM affects the biochemical pathways involved in the synthesis of α-amino acids and hydroxycarboxylic acids . For example, phenylalanine can be produced by alkylating DEAM using benzyl chloride in the presence of sodium ethoxide . Hydrolysis of the carboxylic acid ester and amide functions then follows along with decarboxylation at increased temperatures .
Pharmacokinetics
It is known that deam is characterized by low water solubility but good solvency in lower alcohols and chloroform , which may influence its bioavailability.
Result of Action
The result of DEAM’s action is the production of α-amino acids or hydroxycarboxylic acids . These compounds are crucial for various biological functions, including protein synthesis and energy production.
Action Environment
The action of DEAM can be influenced by various environmental factors. For instance, the temperature can affect the rate of the chemical reactions involving DEAM . Moreover, the solvents used can impact the solubility and therefore the bioavailability of DEAM . It is also important to note that DEAM should be stored in a dry environment to maintain its stability.
Biochemical Analysis
Biochemical Properties
DEAM is a versatile building block used for the synthesis of various pharmaceutical and biologically active compounds . It is an intermediate for the preparation of Novobiocin analogues as potential heat shock protein 90 inhibitors . The reaction begins with the conversion of diethyl acetamidomalonate into an enolate ion by treatment with base, followed by SN2 alkylation with a primary alkyl halide . This process involves deprotonation, alkylation, hydrolysis, and simultaneous decarboxylation, resulting in racemic α-amino acids .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its conversion into an enolate ion by treatment with base, followed by SN2 alkylation with a primary alkyl halide . This process involves deprotonation, alkylation, hydrolysis, and simultaneous decarboxylation, resulting in racemic α-amino acids .
Temporal Effects in Laboratory Settings
It is known that this compound is a white powdery substance characterized by low water solubility, but possessing good solvency in lower alcohols and chloroform .
Metabolic Pathways
This compound is involved in the synthesis of α-amino acids . This process involves deprotonation, alkylation, hydrolysis, and simultaneous decarboxylation, resulting in racemic α-amino acids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diethyl acetamidomalonate involves several steps:
Preparation of Diethyl Isonitrosomalonate: Diethyl malonate is combined with sodium nitrite in an organic solvent, and acetic acid is added dropwise at a temperature of 0-5°C.
Reduction and Acetylation: The resulting diethyl isonitrosomalonate is added to acetic acid and acetic anhydride. Zinc powder is then added slowly to carry out the reductive acylation reaction at 50-60°C.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same steps of nitrosation, reduction, and acetylation, with careful control of reaction conditions to ensure high yield and purity .
Types of Reactions:
Hydrolysis and Decarboxylation: The compound can be hydrolyzed and decarboxylated to form monocarboxylic acids.
Oxidation: It can also participate in oxidation reactions, particularly in the synthesis of amino acids like tryptophan.
Common Reagents and Conditions:
Alkylation: Sodium ethoxide and primary alkyl halides.
Hydrolysis: Acidic or basic conditions to hydrolyze the ester and amide functions.
Oxidation: Reagents like gramine or its quaternary ammonium compound.
Major Products:
Phenylalanine: Produced by alkylating this compound with benzyl chloride.
Tryptophan: Synthesized using this compound and gramine.
Scientific Research Applications
Diethyl acetamidomalonate is a versatile building block used in various scientific research applications:
Comparison with Similar Compounds
Diethyl Malonate: Used in the synthesis of barbiturates, artificial flavorings, and vitamins B1 and B6.
Acetamidomalonic Acid Diethyl Ester: Another derivative of malonic acid used in similar synthetic applications.
Uniqueness: Diethyl acetamidomalonate is unique due to its acetylated amino group, which provides additional stability and reactivity compared to other malonic acid derivatives. This makes it particularly useful in the synthesis of complex molecules and pharmaceuticals .
Properties
IUPAC Name |
diethyl 2-acetamidopropanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO5/c1-4-14-8(12)7(10-6(3)11)9(13)15-5-2/h7H,4-5H2,1-3H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISOLMABRZPQKOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061446 | |
Record name | Propanedioic acid, 2-(acetylamino)-, 1,3-diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [HSDB] White crystalline powder; [MSDSonline] | |
Record name | Acetamidomalonic acid diethyl ester | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3387 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
185 °C @ 20 MM HG | |
Record name | ACETAMIDOMALONIC ACID DIETHYL ESTER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2664 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SLIGHTLY SOL IN HOT WATER & ETHER; SOL IN HOT ALCOHOL | |
Record name | ACETAMIDOMALONIC ACID DIETHYL ESTER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2664 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
CRYSTALS FROM ALCOHOL OR BENZENE-PETROLEUM ETHER | |
CAS No. |
1068-90-2 | |
Record name | Diethyl acetamidomalonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1068-90-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamidomalonic acid diethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001068902 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethyl acetamidomalonate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7645 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propanedioic acid, 2-(acetylamino)-, 1,3-diethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propanedioic acid, 2-(acetylamino)-, 1,3-diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl acetamidomalonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.685 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIETHYL (N-ACETYLAMINO)MALONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VDX81E00W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ACETAMIDOMALONIC ACID DIETHYL ESTER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2664 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
95-96 °C | |
Record name | ACETAMIDOMALONIC ACID DIETHYL ESTER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2664 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of diethyl acetamidomalonate?
A1: this compound has the molecular formula C9H15NO5 and a molecular weight of 217.22 g/mol. []
Q2: Are there any spectroscopic data available for this compound?
A2: Yes, researchers have utilized techniques like Raman spectroscopy to characterize this compound. The Raman cross-section (σR) for the powder form of this compound has been determined to be 3.25 ± 0.26 × 10−29 cm2 for the Raman mode at 2943 cm-1. Additionally, the linewidth (FWHM, Γ) for this mode has been found to be 10.6 ± 0.2 cm-1. []
Q3: What is known about the thermal properties of this compound?
A3: Studies using adiabatic calorimetry reveal that this compound exhibits a solid-liquid phase transition between 344 K and 375 K. The transition temperature (Ttrs) is determined to be 368.72 K with an enthalpy of transition (ΔtrsH) of 34.3 kJ mol-1. The entropy of transition (ΔtrsS) is 93.0 J K-1 mol-1. []
Q4: What are common starting materials for synthesizing this compound?
A4: this compound can be synthesized from diethyl malonate through a multi-step process involving reaction with sodium nitrite and acetic acid to form oximinodiethyl malonate, followed by reduction and acylation using zinc powder and acetic anhydride. [, ]
Q5: How can the yield of this compound synthesis be improved?
A5: Utilizing a phase transfer catalyst during the synthesis of the oximinodiethyl malonate intermediate has been shown to improve the overall yield of this compound. [, ]
Q6: Can this compound undergo alkylation reactions?
A6: Yes, this compound readily undergoes alkylation with various electrophiles. Modified phase-transfer catalysis conditions, utilizing potassium tert-butoxide as a base, have been shown to be particularly effective for alkylation with weak electrophiles. [, ]
Q7: What role does this compound play in the synthesis of α-amino acids?
A7: this compound acts as a glycine equivalent in synthetic routes for various α-amino acids. For instance, it can be alkylated with appropriately substituted alkyl halides, followed by hydrolysis and decarboxylation, to yield the desired amino acid. This strategy has been employed in the synthesis of D-tryptophan, [] β-branched α-amino acids, [, ] and D-methylphenylalanines. []
Q8: How is this compound employed in the synthesis of heterocyclic compounds?
A8: this compound finds application in the synthesis of various heterocycles. It can react with α,β-unsaturated carbonyl compounds like ethyl α,β-dibromoacrylate, leading to the formation of substituted glutaconate derivatives, which can be further manipulated to yield heterocyclic structures like oxazoles. [] It has also been used in the synthesis of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and its higher analogues. []
Q9: What are some specific applications of this compound in organic synthesis?
A9: this compound is a versatile reagent used in the synthesis of various compounds, including:
- Amino acids: It serves as a starting material for synthesizing both natural and unnatural amino acids. [, , , , , ]
- Heterocyclic compounds: It plays a key role in synthesizing various heterocyclic systems like pyrroles, pyrazoles, furans, and hydantoins. [, , , , , , ]
- Lipidic peptides: It is used in the preparation of lipidic amino acids and their oligomers, which have potential applications in biomaterials and drug delivery. []
Q10: Has this compound been used in the synthesis of biologically active compounds?
A10: Yes, this compound has been employed in the synthesis of various biologically active molecules, including:
- Root growth modulators: N-substituted 2-acetylamino-2-ethoxycarbonyl-3-(2-furyl)propanamides, synthesized from this compound, have shown potent inhibitory activity against the root growth of rape seedlings. []
- Enzyme inhibitors: Aminophosphonic acids, synthesized using this compound, have demonstrated potential as antagonists for neurotransmitters. []
Q11: Are there any studies exploring the enantioselective reactions of this compound?
A11: Yes, researchers have explored the use of chiral catalysts, such as carbohydrate-based crown ethers, to achieve enantioselective Michael additions of this compound to substrates like nitrostyrene. These reactions offer promising routes to enantiomerically enriched compounds. [, , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.